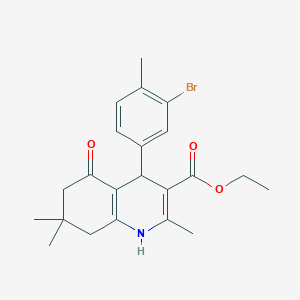![molecular formula C19H27ClN2O B4162513 N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162513.png)
N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
Vue d'ensemble
Description
N'-[2-(4-benzylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride, commonly known as BPEDE, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BPEDE is a member of the family of ethylenediamine derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of BPEDE is not fully understood, but it is believed to involve the modulation of various signaling pathways. BPEDE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cell survival, and cell proliferation. BPEDE has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
BPEDE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the formation of ROS in cells. BPEDE has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
BPEDE has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using analytical techniques. BPEDE has also been shown to be an effective ligand for various receptors and a fluorescent probe for the detection of ROS in cells. However, BPEDE also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for the study of BPEDE. One direction is to further investigate its mechanism of action, particularly its interactions with the sigma-1 receptor and the dopamine transporter. Another direction is to explore its potential applications in cancer therapy, particularly its ability to induce apoptosis in cancer cells. Additionally, BPEDE could be further developed as a fluorescent probe for the detection of ROS in cells. Finally, the potential side effects of BPEDE should be further characterized to determine its safety for use in scientific research.
Applications De Recherche Scientifique
BPEDE has been extensively studied for its potential applications in scientific research. It has been shown to be an effective ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. BPEDE has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Furthermore, BPEDE has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-(4-benzylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.ClH/c1-21(2)14-12-20-13-15-22-19-10-8-18(9-11-19)16-17-6-4-3-5-7-17;/h3-11,20H,12-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBMTHNNPBIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N'-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162450.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4162465.png)

![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4162482.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4162522.png)

![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)
![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)